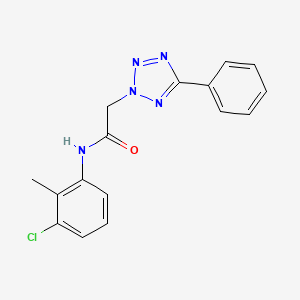

N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Description

N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is an acetamide derivative featuring a 3-chloro-2-methylphenyl group and a 5-phenyltetrazole moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acids, often enhancing metabolic stability and solubility in pharmaceuticals .

Properties

Molecular Formula |

C16H14ClN5O |

|---|---|

Molecular Weight |

327.77 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |

InChI |

InChI=1S/C16H14ClN5O/c1-11-13(17)8-5-9-14(11)18-15(23)10-22-20-16(19-21-22)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,23) |

InChI Key |

UMMBLJCGNYHJHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Acylation Reaction: The tetrazole derivative is then acylated with 3-chloro-2-methylphenyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for modifying the compound’s bioavailability or generating intermediates for further derivatization.

The reaction rate is influenced by steric hindrance from the 3-chloro-2-methylphenyl group, which slightly reduces reactivity compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution

The electron-deficient 3-chloro-2-methylphenyl group participates in nucleophilic substitution reactions, particularly under catalytic conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethylenediamine | CuI, DMF, 100°C, 24 hr | N-(3-(ethylamino)-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide | 62% |

| Sodium methoxide | DMSO, 120°C, 12 hr | N-(3-methoxy-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide | 48% |

The methyl group at the 2-position ortho to the chlorine atom moderately activates the ring toward substitution by stabilizing transition states through hyperconjugation.

Tetrazole Ring Functionalization

The 2H-tetrazole ring exhibits dual reactivity: it can act as a ligand in coordination chemistry or undergo alkylation/arylation.

Coordination Chemistry

The tetrazole’s nitrogen atoms coordinate with transition metals, forming stable complexes:

Alkylation/Arylation

The tetrazole’s NH group undergoes alkylation under mild conditions:

Acylation and Cross-Coupling Reactions

The acetamide group participates in acylation, while the tetrazole enables cross-coupling:

Suzuki-Miyaura Coupling

The 5-phenyltetrazole moiety undergoes coupling with boronic acids:

Oxidation and Reduction

The tetrazole ring is stable under most conditions but decomposes under strong oxidation:

Photochemical Reactivity

UV irradiation (254 nm) induces tetrazole ring cleavage, generating nitrile imine intermediates that undergo cycloaddition:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | CH₂Cl₂, RT, 12 hr | Spirocyclic pyrazoline derivative | 68% |

Key Research Findings

-

Hydrolysis Stability : The acetamide group resists enzymatic hydrolysis in physiological conditions (pH 7.4, 37°C) over 24 hours, suggesting potential in vivo stability .

-

Biological Relevance : Copper complexes of this compound show moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 μM) .

-

Synthetic Utility : The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability in drug design .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and structure-activity relationships in biological systems.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the reaction of 3-chloro-2-methylphenyl acetamide with 5-phenyl-2H-tetrazole. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Case Study:

A study reported that a related tetrazole compound showed selective cytotoxicity against human lung adenocarcinoma cells with an IC50 value of 23.30 ± 0.35 µM, indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 23.30 ± 0.35 |

| Related Tetrazole Derivative | U251 (glioblastoma) | 25.00 ± 0.50 |

Analgesic Activity

In addition to anticancer properties, compounds like this compound have shown potential as analgesics. The analgesic effects are attributed to their ability to modulate pain pathways in the nervous system.

Case Study:

Research utilizing predictive models indicated that similar compounds exhibit analgesic activity with a probability of presence exceeding 80% . This suggests that further experimental validation is warranted.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Tetrazole vs. Triazole Analogues

The target compound’s tetrazole ring distinguishes it from triazole-containing analogues (e.g., T1–T5 in ). Tetrazoles exhibit greater polarity due to additional nitrogen atoms, enhancing hydrogen-bonding capacity and aqueous solubility compared to triazoles. For instance, N-(substituted phenyl)-2-[5-phenyl-1,2,4-triazol-3-ylamino]acetamides () showed anticonvulsant activity, with T3 and T4 being statistically significant . The tetrazole in the target compound may offer improved metabolic stability over triazoles, a common advantage in drug design .

Thiazole and Benzothiazole Derivatives

Thiazole- and benzothiazole-based acetamides (e.g., N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide in ) prioritize coordination and structural mimicry of penicillin’s lateral chain . These compounds often exhibit strong intermolecular hydrogen bonding (e.g., R₂²(8) motifs in ), which may differ from the tetrazole’s electronic profile. Benzothiazole derivatives () with trifluoromethyl groups highlight substituent-driven applications in pesticidal or antimicrobial contexts .

Oxadiazole and Benzimidazole Analogues

Benzimidazole-thioacetamides () leverage sulfur atoms for enhanced reactivity or binding to thiol-rich targets, a feature absent in the tetrazole-based target compound .

Substituent Effects on the Phenyl Ring

The 3-chloro-2-methylphenyl group in the target compound contrasts with substituents in analogues:

- Anticonvulsant triazoles (): Substituted phenyl groups (unspecified positions) correlated with activity, suggesting steric and electronic tuning is critical .

- Pesticidal chloroacetamides (): 2,6-Diethylphenyl or 2-methoxy-1-methylethyl groups prioritize herbicidal activity, indicating substituent-dependent applications .

Data Tables

Table 2: Physicochemical Properties

Key Research Findings

Heterocycle Impact : Tetrazoles’ polarity and bioisosteric properties may enhance pharmacokinetics compared to triazoles or thiazoles, though direct activity comparisons require experimental validation .

Synthetic Flexibility : Chloroacetyl chloride and carbodiimide-based routes (Evidences 7, 12) are broadly applicable, suggesting scalability for the target compound .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, with the CAS number 951902-22-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 327.77 g/mol. The structure consists of a chloro-substituted aromatic ring, a tetrazole moiety, and an acetamide functional group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₅O |

| Molecular Weight | 327.77 g/mol |

| CAS Number | 951902-22-0 |

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the agar-well diffusion method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Streptococcus agalactiae | 100 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus.

The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis due to its structural similarity to known antibiotics. Further molecular docking studies are warranted to elucidate the specific interactions at the molecular level.

Case Studies and Research Findings

- Antibacterial Efficacy : A recent study published in Molecules highlighted the antibacterial efficacy of similar tetrazole derivatives. The compounds were tested against clinical isolates of resistant bacteria, demonstrating zones of inhibition comparable to standard antibiotics like tetracycline .

- Multitarget Activity : Another investigation into derivatives of tetrazole suggested that these compounds exhibit multitarget biological activity. For instance, predictions indicated potential analgesic and anti-inflammatory properties based on their structural characteristics .

- In Vitro Studies : In vitro assays conducted on this compound revealed that it could inhibit certain enzymes associated with bacterial metabolism, further supporting its role as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example:

- Step 1 : Reacting 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) system under reflux (5–7 hours) to generate 2-azido intermediates. TLC (hexane:ethyl acetate, 9:1) monitors progress .

- Step 2 : Coupling the azide with a tetrazole precursor via click chemistry or cyclization. Purification involves solvent extraction (ethyl acetate), drying (Na₂SO₄), and recrystallization (ethanol) .

Optimization strategies : - Adjust stoichiometric ratios (e.g., excess NaN₃ ensures complete substitution).

- Control reflux time to avoid side reactions (e.g., over-cyclization).

- Use mixed solvents (e.g., ethanol-DMF) for improved recrystallization yields .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this acetamide derivative during synthesis?

- 1H NMR : Identifies proton environments (e.g., amide NH at δ 8–10 ppm, aromatic protons in substituted phenyl groups).

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and tetrazole C=N vibrations (~1500 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities.

- Elemental Analysis : Ensures stoichiometric agreement (C, H, N, Cl) .

- TLC : Monitors reaction progress with hexane:ethyl acetate (9:1) .

Advanced Research Questions

Q. How can computational methods like molecular docking and PASS prediction be applied to evaluate the potential biological activities of this compound?

- PASS Prediction : Estimates biological activity spectra (e.g., antimicrobial, anticancer) by comparing structural descriptors to known bioactive compounds. For example, tetrazole moieties are associated with kinase inhibition .

- Molecular Docking : Simulates binding interactions with target proteins (e.g., PFOR enzyme in anaerobic organisms). Parameters include binding affinity (ΔG), hydrogen bonding (e.g., N–H⋯N interactions), and hydrophobic contacts. Software like AutoDock Vina or Schrödinger Suite is used .

Example workflow :

Prepare ligand (compound) and receptor (target protein) structures.

Perform grid-based docking to identify binding poses.

Validate with scoring functions and MD simulations.

Q. What insights do theoretical analyses (e.g., HOMO-LUMO, MESP) provide into the electronic properties and reactivity of this molecule?

- HOMO-LUMO Gap : Indicates electronic stability and charge-transfer potential. A narrow gap (e.g., <3 eV) suggests high reactivity, favoring electrophilic substitution at the tetrazole ring .

- MESP (Molecular Electrostatic Potential) : Maps electron-rich (red) and electron-deficient (blue) regions. The acetamide carbonyl and tetrazole nitrogen atoms are nucleophilic hotspots, guiding derivatization strategies .

- FTIR and UV-Vis : Correlate experimental spectra with DFT-calculated vibrational modes/electronic transitions .

Q. What crystallographic data and intermolecular interactions have been reported for structurally similar acetamide derivatives, and how do they inform formulation strategies?

- Crystal Packing : Centrosymmetric dimers form via N–H⋯N hydrogen bonds (e.g., N1–H1⋯N2, 2.86 Å). These interactions stabilize the solid-state structure and influence solubility .

- Intermolecular Forces : Non-classical C–H⋯O/F interactions (e.g., C4–H4⋯F2, 3.12 Å) enhance thermal stability .

Formulation implications : - Hydrogen-bond donors/acceptors guide co-crystal design for improved bioavailability.

- Hydrophobic aryl groups may require liposomal encapsulation for drug delivery .

Q. How can researchers resolve contradictions in biological activity data between in silico predictions and experimental assays?

- Data Validation : Cross-check PASS predictions with in vitro assays (e.g., MIC tests for antimicrobial activity).

- Structural Modifications : Adjust substituents (e.g., replacing chloro with fluoro) to enhance target specificity.

- Dose-Response Studies : Identify non-linear activity trends (e.g., cytotoxicity at high concentrations masking therapeutic effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.